molecular formula C15H23N3O6 B8543223 N-(2,2-Diethoxyethyl)-N-ethyl-4-methyl-2,6-dinitroaniline CAS No. 81962-45-0

N-(2,2-Diethoxyethyl)-N-ethyl-4-methyl-2,6-dinitroaniline

Cat. No. B8543223
M. Wt: 341.36 g/mol
InChI Key: SJBATLKARWYACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04397677

Procedure details

4-Chloro-3,5-dinitrotoluene (4.32 grams; 0.02 mole), N-ethyl-N-(2,2-diethoxyethyl)amine (3.2 grams; 0.02 mole), triethylamine (2.02 grams; 0.02 mole) and toluene (100 ml) were charged into a glass reaction vessel equipped with a mechanical stirrer, thermometer and reflux condenser. The reaction mixture was heated at reflux overnight resulting in the formation of a precipitate. The reaction mixture was then filtered and the filtrate washed with water, dried and stripped of solvent to yield the desired product N-ethyl-N-(2,2-diethoxyethyl)-2,6-dinitro-p-toluidine.
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([CH3:11])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[CH2:15]([NH:17][CH2:18][CH:19]([O:23][CH2:24][CH3:25])[O:20][CH2:21][CH3:22])[CH3:16].C(N(CC)CC)C>C1(C)C=CC=CC=1>[CH2:15]([N:17]([CH2:18][CH:19]([O:20][CH2:21][CH3:22])[O:23][CH2:24][CH3:25])[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([CH3:11])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13])[CH3:16]

Inputs

Step One
Name
Quantity
4.32 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-]
Name
Quantity
3.2 g
Type
reactant
Smiles
C(C)NCC(OCC)OCC
Name
Quantity
2.02 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer and reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a precipitate
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
WASH
Type
WASH
Details
the filtrate washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C1=C(C=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-])CC(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.